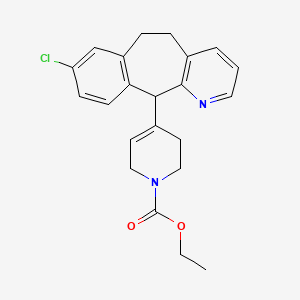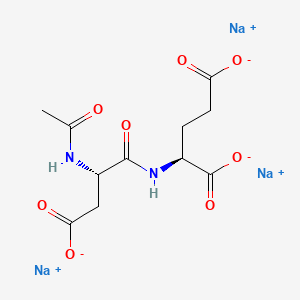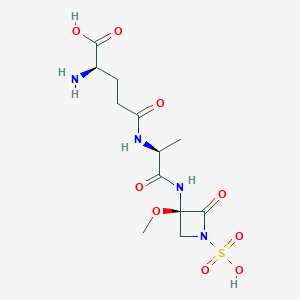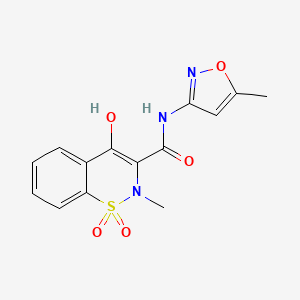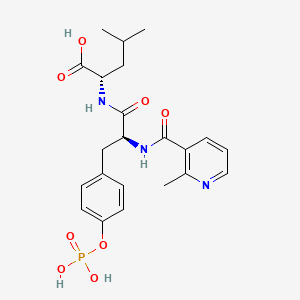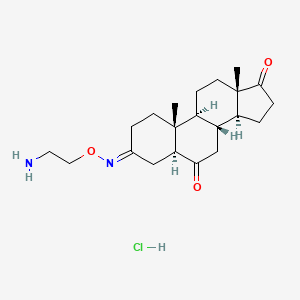![molecular formula C25H26ClN3O B608201 5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)
5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one
描述
JMS-17-2 是一种有效且选择性的 CX3C 趋化因子受体 1 (CX3CR1) 拮抗剂,其 IC50 值为 0.32 纳摩尔。 该化合物在减少乳腺癌细胞的转移和定植方面显示出巨大潜力 .
作用机制
JMS-17-2 通过选择性结合 CX3CR1 受体发挥作用,抑制其与其配体,即趋化因子 CX3CL1 (fractalkine) 的相互作用。 这种抑制破坏了参与细胞迁移、存活和增殖的信号通路,从而减少了癌细胞转移 .
生化分析
Biochemical Properties
JMS-17-2 interacts with the CX3CR1, a receptor of the CX3C chemokine fractalkine (CX3CL1) . This interaction is crucial in driving cancer cells into the skeleton, activating survival signaling pathways in normal and cancer cells, and promoting cell survival . The compound exerts a dose-dependent inhibition on the ERK phosphorylation of SKBR3 breast cancer cells exposed to 50nM Fractalkine .
Cellular Effects
JMS-17-2 has significant effects on various types of cells and cellular processes. It has been shown to weaken the metastasis and settlement of breast cancer cells . It can prevent circulating tumor cells from transforming into disseminated tumor cells and inhibit the expansion of existing tumor numbers and sizes in both the skeleton and visceral organs .
Molecular Mechanism
At the molecular level, JMS-17-2 exerts its effects through binding interactions with the CX3CR1 . This binding inhibits the activation of survival signaling pathways in normal and cancer cells, thereby promoting cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, JMS-17-2 has shown a dramatic reduction of tumors in both skeleton and visceral organs in SCID mice over a period of three weeks . This suggests that the compound has long-term effects on cellular function and is stable and resistant to degradation over time .
Dosage Effects in Animal Models
In animal models, the effects of JMS-17-2 vary with different dosages. In SCID mice with MDA-231 xenograft, a dosage of 10 mg/kg administered intraperitoneally twice a day for three weeks caused a dramatic reduction of tumors in both skeleton and visceral organs .
Metabolic Pathways
Given its interaction with the CX3CR1, it is likely involved in pathways related to cell survival and cancer metastasis .
Transport and Distribution
Given its potent effects on cellular function and survival, it is likely that it is efficiently transported and distributed within cells .
Subcellular Localization
Given its interaction with the CX3CR1, it is likely localized to the cell membrane where the CX3CR1 is typically found .
准备方法
合成路线和反应条件
JMS-17-2 的合成涉及多个步骤,从市售前体开始。关键步骤包括:
核心结构的形成: 这涉及取代苯胺与氯乙酰氯反应形成中间体。
环化: 中间体在碱的存在下进行环化,形成 JMS-17-2 的核心结构。
功能化: 然后通过各种步骤对核心结构进行功能化,包括卤化、胺化和偶联反应,以引入必要的官能团。
工业生产方法
JMS-17-2 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:
反应条件的优化: 使用适合大规模反应的催化剂和溶剂。
纯化: 采用结晶和色谱等技术来实现高纯度。
质量控制: 通过严格的测试和验证过程确保一致性和质量。
化学反应分析
反应类型
JMS-17-2 经历了几种类型的化学反应,包括:
氧化: JMS-17-2 在特定条件下可以被氧化,形成各种氧化衍生物。
还原: 它也可以被还原,形成不同的还原产物。
取代: JMS-17-2 可以发生取代反应,特别是在卤化位置。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 通常使用碘化钠和碳酸钾等试剂。
主要产物
科学研究应用
化学
在化学中,JMS-17-2 被用作工具化合物来研究 CX3CR1 受体及其在各种化学过程中的作用。
生物学
在生物学研究中,JMS-17-2 用于研究 CX3CR1 在细胞信号传导、迁移和免疫反应中的作用。
医学
JMS-17-2 在医学研究中显示出前景,特别是在癌症转移的研究中。 已发现它能减少乳腺癌细胞的转移播散和定植 .
工业
在工业领域,JMS-17-2 用于开发针对 CX3CR1 受体的新的治疗剂。
相似化合物的比较
类似化合物
Fasiglifam (TAK-875): 另一种具有不同结构特性的 CX3CR1 拮抗剂。
GW9508: 一种具有类似受体靶向性但具有不同药代动力学特征的化合物。
独特性
JMS-17-2 的独特性在于其对 CX3CR1 受体的高选择性和效力,使其成为研究和治疗开发中宝贵的工具 .
如果您有任何具体问题或需要更多详细信息,请随时提问!
属性
IUPAC Name |
5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30/h1-3,5-11,15,20H,4,12-14,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSMCMULWWHMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Cl)CCCN3C4=CC=CC=C4N5C=CC=C5C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

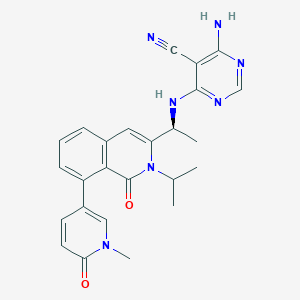
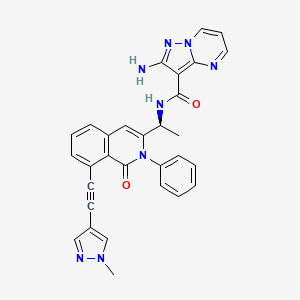
![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)

![(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate](/img/structure/B608124.png)
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)

